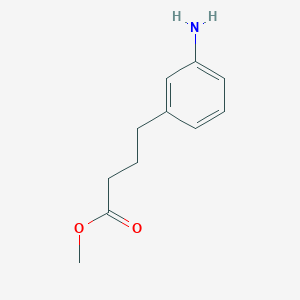

Methyl 4-(3-aminophenyl)butanoate

Description

Methyl 4-(3-aminophenyl)butanoate: is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of 4-(3-aminophenyl)butanoic acid

Properties

CAS No. |

134862-17-2 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 4-(3-aminophenyl)butanoate |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h2,4,6,8H,3,5,7,12H2,1H3 |

InChI Key |

RETKACCIRYSPRC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC1=CC(=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(3-aminophenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-aminophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-aminophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amines.

Scientific Research Applications

Methyl 4-(3-aminophenyl)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(3-aminophenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

- Methyl 3-(4-aminophenyl)butanoate

- Methyl 4-(4-aminophenyl)butanoate

- Methyl 4-aminobenzenebutanoate

Comparison: Methyl 4-(3-aminophenyl)butanoate is unique due to the position of the amine group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Biological Activity

Methyl 4-(3-aminophenyl)butanoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, specifically the presence of both an amino group and an ester functional group. This combination potentially allows for diverse biological activities, making it a candidate for further research in pharmacology and biochemistry. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHN O

- Functional Groups :

- Amino group (–NH)

- Ester group (–COOCH)

The presence of these functional groups is critical for its biological activity, as they can engage in various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions. The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. The ester group may undergo hydrolysis, releasing the corresponding acid form that can further interact with cellular targets, enhancing solubility and facilitating transport across cell membranes.

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit several pharmacological properties:

- Anti-inflammatory Activity : Initial investigations indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, suggesting it may inhibit the growth of certain bacteria or fungi.

- Cytotoxicity Against Cancer Cells : Some analogs of similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .

Study on Anticancer Activity

A study conducted on structurally related compounds highlighted the importance of the amino group's position in influencing biological activity. Compounds with similar structures were evaluated for their anticancer effects against multiple cancer cell lines. This compound was included in this broader analysis, revealing that modifications to the amino group's position significantly altered cytotoxicity profiles .

Structure-Activity Relationship (SAR)

Research on SAR has provided insights into how variations in chemical structure affect biological activity. For instance:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| Methyl 4-(2-aminophenyl)butanoate | Amino group at para position | Moderate cytotoxicity |

| This compound | Amino group at meta position | Enhanced solubility; potential anti-inflammatory effects |

This table illustrates how changes in amino group positioning can lead to significant differences in reactivity and biological outcomes .

Q & A

Q. What are the common synthetic routes for Methyl 4-(3-aminophenyl)butanoate, and how can purity be ensured during synthesis?

- Methodological Answer : A typical synthesis involves the reduction of the nitro group in intermediates like methyl 4-(3-nitrophenyl)butanoate using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium dithionite. Post-reduction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove byproducts. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR analysis . For nitro-reduction intermediates, monitoring reaction completion via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) is recommended .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use NMR (DMSO-d6, 200–400 MHz) to identify key signals: the aromatic protons (δ 6.5–7.2 ppm, multiplet for meta-substituted phenyl), methyl ester (δ 3.6–3.7 ppm, singlet), and amine protons (δ 4.8–5.2 ppm, broad). IR spectroscopy (ATR mode) confirms ester C=O (~1740 cm⁻¹) and NH₂ stretches (~3350 cm⁻¹). Mass spectrometry (ESI+) provides molecular ion validation (expected [M+H]⁺ ~222.1 m/z) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a precursor for GABA analogs due to its structural similarity to 4-aminobutanoate esters. Researchers functionalize the amine group via acylation or alkylation to generate neuroactive derivatives. For example, coupling with activated carbonyls (e.g., succinic anhydride) under basic conditions (DMAP, DCM) yields compounds screened for neuromodulatory activity in vitro .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale syntheses while minimizing side reactions?

- Methodological Answer : Kinetic control via low-temperature hydrogenation (0–5°C, 30 psi H₂) reduces over-reduction risks. Solvent choice (e.g., THF over methanol) minimizes ester hydrolysis. Process analytical technology (PAT), such as in situ FTIR, monitors nitro group conversion in real time. Post-synthesis, fractional distillation (bp ~378°C at 760 mmHg) or recrystallization (ethanol/water) improves yield to >90% .

Q. What analytical strategies resolve contradictions in NMR data for this compound derivatives under varying experimental conditions?

- Methodological Answer : Discrepancies in amine proton shifts (e.g., DMSO-d6 vs. CDCl₃) arise from solvent polarity and hydrogen bonding. Use -HMBC NMR to correlate NH₂ protons with adjacent carbons, confirming substitution patterns. For complex mixtures, 2D-COSY and NOESY differentiate regioisomers. Cross-validate with computational methods (DFT, Gaussian) to predict chemical shifts .

Q. How do steric and electronic effects influence the reactivity of the amine group in this compound during electrophilic substitutions?

- Methodological Answer : The meta-substituted phenyl group directs electrophiles (e.g., nitration, sulfonation) to the para position relative to the amine. Steric hindrance from the butanoate chain slows reactions; thus, activating agents like BF₃·Et₂O are used for nitration. Kinetic studies (UV-Vis monitoring at 254 nm) show a 2.5-fold rate decrease compared to unsubstituted analogs .

Q. What stability challenges arise when storing this compound, and how can degradation be mitigated?

- Methodological Answer : The ester group is prone to hydrolysis under humid conditions. Store under argon at –20°C with molecular sieves (3Å). Accelerated stability testing (40°C/75% RH for 4 weeks) combined with LC-MS identifies degradation products (e.g., 4-(3-aminophenyl)butanoic acid). Buffered formulations (pH 6–7) in lyophilized form extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.